1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
Descripción
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-21(18-6-4-3-5-7-18)16(2)26(25-15)11-10-23-22(27)24-13-17-8-9-19-20(12-17)29-14-28-19/h3-9,12H,10-11,13-14H2,1-2H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXJXGCJBZOQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The compound has been evaluated for several biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Below is a summary of the findings from various studies:
1. Anti-inflammatory Activity
Research has indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anti-inflammatory properties. For example:
- Study Findings : A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation. The mechanism involved suppression of NF-kB activation and reduction in COX-2 expression .
2. Immunomodulatory Effects
The immunomodulatory properties of this compound have been explored through various models:
- Case Study : In a murine model, the compound showed a marked reduction in humoral immune responses. It inhibited antibody production in response to immunization with sheep red blood cells (SRBC), suggesting potential use as an immunosuppressive agent .
3. Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells:
- Mechanism of Action : The compound was found to activate caspases and promote mitochondrial dysfunction leading to apoptosis in various cancer cell lines . Additionally, it showed synergistic effects when combined with other chemotherapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines and COX-2 expression | |
| Immunomodulatory | Reduced antibody production | |
| Anticancer | Induction of apoptosis in cancer cells |
Anti-inflammatory Studies
A series of experiments were conducted using lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory properties:
- Results : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent.
Immunosuppressive Mechanisms
In vivo studies using animal models demonstrated that treatment with the compound led to:
- Findings : A decrease in T-cell proliferation and altered cytokine profiles, suggesting its utility in conditions requiring immune modulation.
Anticancer Mechanisms
The anticancer activity was further supported by:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa) where it exhibited IC50 values in the micromolar range. Flow cytometry analyses showed increased apoptotic cell populations upon treatment.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research indicates that this compound may exhibit significant anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results demonstrated that the compound could induce apoptosis and inhibit cell proliferation through mechanisms such as:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2, which are pivotal in regulating apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks pyrazole moiety | Different anticancer activity |
| 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of pyrazole | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Q & A
Basic: What are the standard synthetic routes for preparing this urea derivative, and how are intermediates characterized?
Answer:
The compound is synthesized via multi-step reactions involving:
- Step 1: Formation of the pyrazole core (e.g., 3,5-dimethyl-4-phenyl-1H-pyrazole) using cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions .
- Step 2: Alkylation of the pyrazole nitrogen with a halogenated ethyl group (e.g., 2-chloroethylamine) in the presence of a base like triethylamine .
- Step 3: Urea bridge formation via reaction of the amine intermediate with a benzo[d][1,3]dioxole-5-ylmethyl isocyanate, typically using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents .
Characterization:
- Intermediates: Verified via -NMR (e.g., pyrazole protons at δ 2.1–2.3 ppm for methyl groups) and IR (C=O stretch ~1650–1700 cm) .
- Final product: Confirmed by -NMR (urea carbonyl at ~155–160 ppm), mass spectrometry (m/z 450–460 [M+H]), and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Key optimization strategies include:
- Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates and reduce side reactions .
- Catalysis: Employ Pd-catalyzed cross-coupling for pyrazole functionalization (e.g., Suzuki-Miyaura for aryl substitutions) to improve regioselectivity .
- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate high-purity product (>95%) .
- Kinetic control: Monitor reaction progress via TLC or HPLC to terminate at maximal conversion (e.g., pyrazole alkylation completes within 4–6 hours at 60°C) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- -NMR: Assign peaks for the benzo[d][1,3]dioxole methylene (δ 5.9–6.1 ppm, singlet) and pyrazole methyl groups (δ 2.1–2.3 ppm, doublet) .
- IR spectroscopy: Identify urea C=O stretch (~1640–1680 cm) and pyrazole C-N vibrations (~1500 cm) .
- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of CO from urea moiety) .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with receptors (e.g., GABA for anticonvulsant activity). Focus on hydrogen bonding between urea carbonyl and receptor residues (e.g., Arg/Lys side chains) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR models: Corrogate substituent effects (e.g., methyl groups on pyrazole) with logP and polar surface area to predict bioavailability .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Anticonvulsant activity: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED values compared to reference drugs (e.g., phenytoin) .
- Cytotoxicity: MTT assay on HEK-293 cells to determine IC (target: <50 µM for therapeutic index >10) .
- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and Celecoxib as a control .
Advanced: How to resolve contradictory data in structure-activity relationships (SAR) for pyrazole-urea derivatives?
Answer:
- Meta-analysis: Compare datasets across analogs (e.g., substituents at pyrazole C-3/C-5) using multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects) .
- Crystallography: Solve X-ray structures of ligand-target complexes (e.g., with carbonic anhydrase IX) to validate binding poses vs. docking predictions .
- Proteomics: Use affinity chromatography to identify off-target interactions that may skew SAR interpretations .
Table 1: Representative Characterization Data
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 180–185°C | |
| -NMR (CDCl) | δ 6.85 (s, benzo-dioxole) | |
| HRMS (m/z) | 452.1895 [M+H] (calc: 452.1902) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
